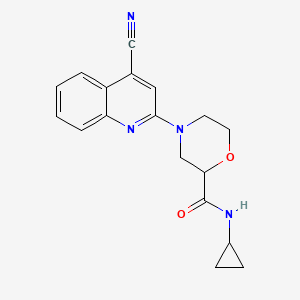![molecular formula C17H22N4O2 B6472095 5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2640836-20-8](/img/structure/B6472095.png)
5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic chemical of interest in various fields of scientific research. It features a complex structure incorporating methoxy, pyrimidine, pyridine, and piperidine moieties, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves multi-step synthetic routes. These typically start with the preparation of the pyrimidine core, followed by functionalization to introduce the methoxy group. Further steps include the addition of the piperidine ring and the attachment of the pyridine moiety via an ether linkage. Each step requires specific reaction conditions, such as controlled temperatures, use of catalysts, and solvents to ensure the correct structure and functionality.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory procedures while ensuring safety and cost-efficiency. High-throughput techniques and automated synthesis methods may be employed. Careful consideration of the purity of reactants, reaction times, and purification processes is crucial to produce the compound in large quantities suitable for research or commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: : Reduction reactions can occur at the pyrimidine or pyridine rings, altering the aromaticity and electronic properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can take place on the aromatic rings, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: : Various halogenated reagents or nucleophiles in polar solvents, sometimes requiring catalysts like palladium.
Major Products: The major products formed from these reactions vary depending on the specific sites of the reaction. Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids. Reduction typically produces corresponding alcohols or amines. Substitution reactions result in a diverse array of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has applications across multiple scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules and materials.
Biology: : Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: : Investigated for its therapeutic potential, particularly in the development of drugs targeting neurological and oncological conditions.
Industry: : Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within biological systems. It may bind to enzymes, receptors, or nucleic acids, influencing their function and triggering downstream biological pathways. The exact pathways and targets depend on the context of its application, whether in therapeutic development or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Comparison and Uniqueness: Compared to similar compounds, 5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness allows it to be a versatile tool in various scientific research areas.
List of Similar Compounds
5-methoxy-2-(4-{[(2-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
5-hydroxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
5-ethoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Eigenschaften
IUPAC Name |
5-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-7-18-16(13)23-12-14-5-8-21(9-6-14)17-19-10-15(22-2)11-20-17/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYIFMDXFYJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=C(C=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472015.png)
![4-{[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine](/img/structure/B6472022.png)

![5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile](/img/structure/B6472029.png)
![N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6472038.png)
![3-chloro-4-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6472042.png)
![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472060.png)
![N-tert-butyl-1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472062.png)
![N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472077.png)
![1-(2,3-dimethylphenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6472085.png)
![N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472091.png)
![N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6472098.png)
![N,N-dimethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6472100.png)
![N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472116.png)
